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Introduction
The CRISPR-Cas13a system has emerged as a powerful tool for programmable RNA targeting,

offering an alternative to traditional RNA interference (RNAi) methods.[1][2][3][4][5] Among the

various Cas13a orthologs, LwCas13a, derived from Leptotrichia wadei, has been identified as

a highly effective enzyme for RNA knockdown in both mammalian and plant cells.[1][2][4] This

document provides detailed application notes and protocols for the use of LwCas13a in in vitro

RNA knockdown experiments, including protein purification, guide RNA design, and in vitro

cleavage assays. LwCas13a offers comparable knockdown efficiencies to RNAi but with

significantly improved specificity, making it a valuable tool for studying RNA biology and for

therapeutic development.[1][2][3][4][5]
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Parameter Value/Finding Source

Optimal Spacer Length 28 nucleotides [1]

Minimal Spacer Length for

Activity
20 nucleotides [1]

Knockdown Efficiency

>50% for 7 out of 9 guides

targeting rice genes; up to

78%

[1]

Comparable to RNAi (e.g.,

Gluc knockdown: 62.6% for

Cas13a vs. 30.5% for shRNA)

[1]

Specificity

Dramatically improved

specificity over RNAi with

fewer off-target effects.[1]

[1]

Mismatch Sensitivity

Sensitive to mismatches in the

central "seed" region of the

guide-target duplex.[1]

[1]

Collateral Activity

No evidence of collateral

activity observed in

mammalian cells.[1]

[1]

Enzyme Kinetics (trans-

cleavage)

Catalytic efficiencies between

10^5 and 10^6 M⁻¹ s⁻¹
[6]
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Guide RNA Length (nt)
Gaussia Luciferase (Gluc) Knockdown
(%)

22 ~55%

24 ~65%

26 ~70%

28 ~74%

30 ~68%

Data is approximated from graphical representations in the source material.[1]

Experimental Protocols
Protocol 1: Purification of LwCas13a Protein
This protocol describes the purification of LwCas13a from E. coli. The LwaCas13a sequence is

typically cloned into a bacterial expression vector containing a His6 and Twin-Strep-SUMO tag.

[1][7][8]

Materials:

Rosetta 2(DE3)pLysS Competent Cells (Millipore)

Terrific Broth (TB) medium

Ampicillin and Chloramphenicol

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 5% glycerol, 1 mM DTT, 1 mM

PMSF, and protease inhibitors)

StrepTactin Sepharose resin (GE Healthcare)

SUMO protease
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HiTrap SP HP cation exchange column (GE Healthcare)

Superdex 200 Increase 10/300 GL gel filtration column (GE Healthcare)

Storage Buffer (600 mM NaCl, 50 mM Tris-HCl pH 7.5, 5% Glycerol, 2 mM DTT)[1][9]

Procedure:

Transformation and Expression:

1. Transform the LwCas13a bacterial expression vector into Rosetta 2(DE3)pLysS

competent cells.[1][8]

2. Inoculate a starter culture in TB medium with ampicillin and chloramphenicol and grow

overnight at 37°C.[7][8]

3. Use the starter culture to inoculate a large-scale culture (e.g., 4 L of TB).[1][7]

4. Grow the culture at 37°C with shaking until the OD600 reaches 0.4-0.6.[8]

5. Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 M) and

incubate overnight at a lower temperature (e.g., 21°C).[8]

6. Harvest the cell pellet by centrifugation and store at -80°C.[1]

Lysis and Affinity Chromatography:

1. Resuspend the cell pellet in Lysis Buffer and lyse the cells (e.g., by sonication).

2. Clarify the lysate by centrifugation.

3. Bind the supernatant containing the His-tagged LwCas13a to a StrepTactin Sepharose

resin.[1]

4. Wash the resin with Lysis Buffer.

5. Elute the protein by on-column cleavage of the SUMO tag with SUMO protease.[1]

Further Purification:
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1. Further purify the eluted protein using a HiTrap SP HP cation exchange column.[1]

2. Perform a final purification step using a Superdex 200 Increase 10/300 GL gel filtration

column.[1]

3. Collect fractions containing pure LwCas13a protein.

Concentration and Storage:

1. Pool the fractions containing the purified LwCas13a.

2. Concentrate the protein using a suitable concentrator (e.g., 100 kDa MWCO).[7]

3. Exchange the buffer to Storage Buffer.[1][9]

4. Aliquot the purified protein and store at -80°C.[1][9]

Protocol 2: In Vitro Transcription of Guide RNA (crRNA)
Materials:

DNA template for the crRNA (can be a PCR product or a synthesized oligo) containing a T7

promoter, the LwCas13a direct repeat sequence, and the 28-nt guide sequence.

HiScribe T7 Quick High Yield RNA Synthesis kit (New England Biolabs) or similar.[1]

MEGAclear Transcription Clean-up kit (Thermo Fisher) or similar.[1]

Nuclease-free water.

Procedure:

Assemble the in vitro transcription reaction: Follow the manufacturer's protocol for the T7

RNA synthesis kit. Typically, this involves mixing the DNA template, NTPs, T7 RNA

polymerase mix, and reaction buffer.

Incubate the reaction: Incubate at 37°C for at least 1 hour, or overnight for higher yields.[1]
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Purify the transcribed RNA: Use a transcription clean-up kit to remove unincorporated NTPs,

DNA template, and enzyme.[1]

Quantify the crRNA: Measure the concentration of the purified crRNA using a

spectrophotometer (e.g., NanoDrop).

Store the crRNA: Store the purified crRNA at -80°C.

Protocol 3: In Vitro RNA Cleavage Assay
This protocol describes a basic assay to assess the ability of the LwCas13a-crRNA complex to

cleave a target RNA in vitro.

Materials:

Purified LwCas13a protein.[9]

In vitro transcribed crRNA.

In vitro transcribed target ssRNA. The target RNA can be end-labeled with a radioactive or

fluorescent tag for visualization.

Nuclease Assay Buffer (e.g., 40 mM Tris-HCl, 60 mM NaCl, 6 mM MgCl₂, pH 7.3).[1]

Proteinase K.

Urea denaturing buffer.

10% TBE-Urea polyacrylamide gel.

Procedure:

Assemble the cleavage reaction:

In a nuclease-free tube, combine the following components in Nuclease Assay Buffer:

Purified LwCas13a protein (e.g., 200 nM final concentration).[1]

crRNA (e.g., 100 nM final concentration).[1]
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Incubate at 37°C for 10 minutes to allow the formation of the LwCas13a-crRNA complex.

Add the target ssRNA (e.g., 160 nM final concentration) to initiate the reaction.[1]

Incubate the reaction: Incubate the reaction at 37°C for 1 hour.[1]

Quench the reaction: Stop the reaction by adding Proteinase K and incubating for 15

minutes at 37°C to digest the LwCas13a.[1]

Denature and analyze the products:

Add urea denaturing buffer and heat the samples at 95°C for 5 minutes.[1]

Analyze the cleavage products by denaturing polyacrylamide gel electrophoresis (PAGE)

on a 10% TBE-Urea gel.[1]

Visualize the results based on the labeling method used (e.g., autoradiography for

radioactive labels, fluorescence imaging for fluorescent labels).

Protocol 4: In Vitro RNA Knockdown with Fluorescent
Reporter
This protocol utilizes a fluorescent ssRNA reporter to quantify LwCas13a's collateral cleavage

activity upon target recognition, which serves as a proxy for on-target knockdown.[10][11][12]

Materials:

LwCas13a Reaction Kit (containing LwCas13a, reaction buffer, and a fluorescent ssRNA

reporter).[11]

Custom-designed crRNA for the target RNA.

Target RNA.

Nuclease-free water.

Fluorescence plate reader.
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Procedure:

Prepare the LwCas13a-crRNA complex:

In a reaction tube, mix the LwCas13a protein and the custom crRNA in the provided

reaction buffer.

Incubate at 37°C for 10 minutes.

Prepare the reaction mixture:

In a multi-well plate suitable for fluorescence measurements, add the fluorescent ssRNA

reporter to each well.

Add the target RNA to the appropriate wells. Include a no-target control.

Initiate and monitor the reaction:

Add the pre-formed LwCas13a-crRNA complex to each well to start the reaction.

Place the plate in a fluorescence plate reader set to the appropriate excitation and

emission wavelengths for the fluorophore (e.g., 495 nm excitation and 517 nm emission

for FAM).[10][11]

Monitor the fluorescence signal over time at 37°C. An increase in fluorescence indicates

cleavage of the reporter due to the activation of LwCas13a by the target RNA.
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Caption: Mechanism of LwCas13a action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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